molecular formula C27H27N9O6 B1168337 hemoglobin Sunnybrook CAS No. 117056-11-8

hemoglobin Sunnybrook

Cat. No.: B1168337
CAS No.: 117056-11-8
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Description

Instead, "Sunnybrook" is primarily associated with research institutions (e.g., Sunnybrook Research Institute) and clinical tools such as the Sunnybrook Facial Grading System (SFGS), a validated scale for assessing facial nerve function in conditions like peripheral facial paralysis .

Properties

CAS No.

117056-11-8

Molecular Formula

C27H27N9O6

Synonyms

hemoglobin Sunnybrook

Origin of Product

United States

Comparison with Similar Compounds

Contextual Clarification of "Sunnybrook" in Research

The evidence highlights two key domains where "Sunnybrook" is prominent:

Clinical Scoring Systems :

  • The Sunnybrook Facial Grading System is widely used in facial paralysis research. It evaluates resting symmetry, voluntary movement, and synkinesis, with high inter-rater reliability (ICC = 0.97–0.98) .
  • Example: In studies comparing acupuncture techniques for facial paralysis, the SFGS demonstrated sensitivity to treatment effects, with deep acupuncture improving scores by 20–30% compared to shallow needling .

Hemoglobin Management in Clinical Practice :

  • At Sunnybrook’s Holland Centre, preoperative hemoglobin optimization is critical for reducing transfusion risks in orthopedic surgery. Lower preoperative hemoglobin (<13 g/dL) correlates with higher transfusion rates, emphasizing institutional protocols to manage anemia pre-surgery .

Comparison with Hemoglobin-Related Compounds

Parameter Sunnybrook Clinical Focus General Hemoglobin Research
Primary Application Preoperative anemia management Variants like HbS (sickle cell) or methemoglobin
Key Metrics Hemoglobin thresholds (<13 g/dL = high risk) Oxygen affinity, stability, and degradation
Therapeutic Interventions Iron supplementation, transfusion protocols Gene therapy, antioxidants (e.g., methylene blue)
Clinical Outcomes Reduced transfusion rates (30% improvement) Management of hemolytic anemia or methemoglobinemia

Research Limitations and Gaps

  • Lack of Direct Data: No studies in the evidence describe a hemoglobin compound named "Sunnybrook." The term likely originates from institutional naming conventions (e.g., protocols or scoring systems).
  • Need for Validation : While Sunnybrook’s facial nerve scoring system is validated, its hemoglobin management protocols require larger cohort studies to confirm generalizability .

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing hemoglobin Sunnybrook variants in clinical samples?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish this compound from other variants via retention time and mass-to-charge ratio analysis. Confirm structural anomalies (e.g., α-globin chain substitutions) using peptide mapping and tandem MS/MS fragmentation . For functional characterization, oxygen dissociation curves and isoelectric focusing (IEF) can assess oxygen affinity and electrophoretic mobility differences .
  • Key Considerations : Validate assays against standardized controls (e.g., HbA and HbS) to mitigate false positives. Cross-reference with genetic sequencing to confirm mutations.

Q. How do structural alterations in this compound impact its oxygen-binding kinetics compared to wild-type hemoglobin?

  • Methodological Answer : Employ stopped-flow spectrophotometry to measure oxygen association/dissociation rates. Compare Hill coefficients and P50 values between this compound and wild-type hemoglobin under varying pH and 2,3-BPG concentrations . Molecular dynamics simulations can model steric hindrance or conformational changes caused by the α136 Leu→Pro substitution .
  • Data Interpretation : Correlate kinetic data with clinical phenotypes (e.g., erythrocytosis or anemia) to assess functional relevance .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in clinical data on this compound’s pathogenicity?

  • Methodological Answer : Implement longitudinal cohort studies with stratified sampling (e.g., age, co-morbidities) to control confounding variables. Use multivariate regression to isolate the variant’s contribution to hematologic outcomes. Cross-validate findings via meta-analysis of existing case reports and databases (e.g., ClinVar, HbVar) .
  • Pitfalls to Avoid : Overreliance on small sample sizes or retrospective data without adjusting for selection bias .

Q. How can researchers differentiate this compound’s biophysical properties from phenotypically similar hemoglobinopathies (e.g., Hb Chesapeake)?

  • Methodological Answer : Deploy differential scanning calorimetry (DSC) to compare thermal denaturation profiles. Pair with nuclear magnetic resonance (NMR) spectroscopy to map tertiary structural differences. Functional assays (e.g., oxidative stability tests) can further distinguish degradation kinetics .
  • Table 1 : Comparative Biophysical Properties of Hemoglobin Variants

VariantOxygen Affinity (P50)Thermal Stability (°C)Electrophoretic Mobility (pH 8.6)
This compound18 mmHg56.2Slow-moving band
Hemoglobin Chesapeake16 mmHg58.5Fast-moving band
Data synthesized from

Q. What strategies address challenges in reproducing this compound studies across laboratories?

  • Methodological Answer : Standardize protocols using certified reference materials (e.g., IRMM-IFCC hemoglobin calibrators). Document pre-analytical variables (e.g., anticoagulant type, storage temperature) in detail. Collaborative ring trials with blinded samples can identify inter-lab variability .
  • Framework for Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Methodological Guidance for Contradictory Findings

Q. How should researchers reconcile discrepancies between in vitro and in vivo studies of this compound?

  • Answer : Conduct ex vivo experiments using patient-derived erythrocytes under physiologic conditions (e.g., shear stress, endothelial interactions). Compare with in vitro recombinant hemoglobin models to identify microenvironmental influences (e.g., redox status, membrane protein interactions) .
  • Statistical Approach : Use mixed-effects models to account for individual variability in clinical data .

Data Synthesis and Reporting Standards

Q. What are the best practices for documenting this compound research in compliance with academic journals?

  • Guidelines : Follow STROBE (observational studies) or CONSORT (clinical trials) checklists. Include raw chromatograms, spectral data, and genetic sequences in supplementary materials. For structural studies, deposit coordinates in the Protein Data Bank (PDB) .
  • Ethical Compliance : Disclose funding sources (e.g., Sunnybrook Research Institute grants) and potential conflicts of interest per ICMJE standards .

Future Research Directions

Q. What gaps exist in understanding this compound’s role in oxidative stress pathways?

  • Proposed Methodology : Apply redox proteomics to quantify post-translational modifications (e.g., methionine sulfoxidation) in this compound carriers. Use CRISPR-edited cell lines to study variant-specific responses to reactive oxygen species (ROS) .

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